5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
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Overview
Description
5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-phenylpropanoic acid with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Reduction: Formation of 5-hydroxy-2,3-dihydro-1H-indene-4-amine.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival. The hydroxyl and nitrile groups play crucial roles in these interactions, facilitating binding to target proteins and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-indene-4-carbonitrile
- 5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
- 5-Hydroxy-2,3-dihydro-1H-indene-4-methylamine
Uniqueness
5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-5,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBLGXJGNYWSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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